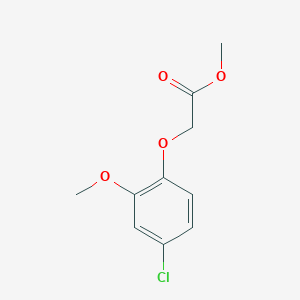
4-N-Propyl cyclohexyl benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-Propyl cyclohexyl benzene is an organic compound with the molecular formula C15H22. It is a derivative of benzene, where a propyl group and a cyclohexyl group are attached to the benzene ring. This compound is known for its applications in various fields, including liquid crystal technology and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-N-Propyl cyclohexyl benzene can be synthesized through several methods. One common method involves the hydrogenation of p-hydroxypropiophenone to produce 4-propylcyclohexanone, which is then subjected to a dehydration reaction to form 4-propylcyclohexenylbenzene. Finally, low-pressure hydrogenation of this intermediate yields this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves high-pressure hydrogenation and the use of catalysts to ensure high yield and purity. The process typically starts with readily available raw materials like p-hydroxypropiophenone and employs green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-N-Propyl cyclohexyl benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is often used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or N-bromosuccinimide (NBS) are commonly employed.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-N-Propyl cyclohexyl benzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of liquid crystal compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of liquid crystal displays (LCDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-N-Propyl cyclohexyl benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the intermediate
Comparison with Similar Compounds
Cyclohexylbenzene: Similar in structure but lacks the propyl group.
4-Propylbenzene: Similar but lacks the cyclohexyl group.
Cyclohexylpropane: Similar but lacks the benzene ring.
Uniqueness: 4-N-Propyl cyclohexyl benzene is unique due to the presence of both a propyl group and a cyclohexyl group attached to the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable in liquid crystal technology and organic synthesis .
Properties
CAS No. |
22800-88-0 |
|---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-cyclohexyl-4-propylbenzene |
InChI |
InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h9-12,14H,2-8H2,1H3 |
InChI Key |
AEWHUPMFQAHCQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)
![Propanamide, N-[6,9-dihydro-9-[(2R,6S)-6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-](/img/structure/B12336255.png)

![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)









![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
